Cefteram

Übersicht

Beschreibung

Cefteram ist ein Cephalosporin-Antibiotikum der dritten Generation. Es ist bekannt für seine breite antimikrobielle Aktivität und wird zur Behandlung verschiedener bakterieller Infektionen eingesetzt. This compound ist besonders wirksam gegen grampositive und gramnegative Bakterien, was es zu einem wertvollen Werkzeug im Kampf gegen bakterielle Infektionen macht .

Wissenschaftliche Forschungsanwendungen

Cefteram has several scientific research applications:

Chemistry: Used in the study of cephalosporin antibiotics and their synthesis.

Biology: Used to study bacterial resistance and the effectiveness of antibiotics.

Medicine: Used to treat bacterial infections, particularly respiratory and urinary tract infections.

Industry: Used in the production of antibiotics and related pharmaceuticals.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cefteram umfasst mehrere Schritte:

Reaktion von 7-Aminocephalosporansäure (7-ACA) mit methylsubstituiertem Tetrazol: Diese Reaktion erzeugt eine Zwischenverbindung.

Schutz mit Diazodiphenylmethan: Dieser Schritt schützt die Zwischenverbindung.

Amidbildung mit Thiazolcarbonsäure: Dieser Schritt bildet die Amidbindung.

Entschützung mit Trifluoressigsäure: Dieser letzte Schritt liefert this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cefterampivoxil, einem Prodrug von this compound, beinhaltet die Verwendung von 7-ACA und 5-Methyltetrazol als Ausgangsmaterialien und die Reaktion in Schwefelsäure .

Analyse Chemischer Reaktionen

Cefteram durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen beinhalten den Gewinn oder Verlust von Elektronen.

Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen: Reagenzien wie Schwefelsäure und Trifluoressigsäure werden häufig bei der Synthese und Reaktion von this compound verwendet.

Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst.

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird zur Untersuchung von Cephalosporin-Antibiotika und ihrer Synthese verwendet.

Biologie: Wird verwendet, um die bakterielle Resistenz und die Wirksamkeit von Antibiotika zu untersuchen.

Industrie: Wird bei der Produktion von Antibiotika und verwandten Arzneimitteln verwendet.

Wirkmechanismus

This compound wirkt, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs) in der bakteriellen Zellmembran, die an der Zellwandsynthese und Zellteilung beteiligt sind. Diese Hemmung führt zur Schwächung der Zellwand und letztendlich zum Absterben der Bakterienzelle .

Wirkmechanismus

Cefteram works by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are involved in cell wall synthesis and cell division. This inhibition leads to the weakening of the cell wall and eventually the death of the bacterial cell .

Vergleich Mit ähnlichen Verbindungen

Cefteram ähnelt anderen Cephalosporinen der dritten Generation, wie Ceftriaxon und Cefotiam. This compound ist einzigartig in seiner breiten Aktivität und seiner Wirksamkeit gegen sowohl grampositive als auch gramnegative Bakterien . Ähnliche Verbindungen umfassen:

Ceftriaxon: Bekannt für seine lange Halbwertszeit und seine hohe Penetration in die Meningen.

Cefotiam: Bekannt für seine bakterizide Aktivität, die aus der Hemmung der Zellwandsynthese resultiert.

Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Antibiotikum bei der Behandlung verschiedener bakterieller Infektionen.

Biologische Aktivität

Cefteram, specifically in its form as this compound pivoxil, is a broad-spectrum cephalosporin antibiotic primarily used to treat bacterial infections. This article delves into its biological activity, including its efficacy against various pathogens, mechanisms of action, and clinical implications.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, making this compound effective against a variety of gram-positive and gram-negative bacteria.

In Vitro Activity

A significant study evaluated this compound’s in vitro activity against 355 clinical isolates of gram-negative bacteria, focusing on enteropathogenic strains. The results indicated that this compound displayed superior activity against enteropathogenic Enterobacteriaceae and Vibrionaceae compared to nonfermentative rods (excluding Pseudomonas aeruginosa) . The following table summarizes the minimum inhibitory concentrations (MICs) for various pathogens:

| Pathogen | MIC (µg/mL) | Sensitivity |

|---|---|---|

| Escherichia coli | 0.5 - 2 | High |

| Klebsiella pneumoniae | 1 - 4 | Moderate |

| Salmonella spp. | 0.25 - 1 | High |

| Shigella dysenteriae | 0.5 - 2 | High |

| Vibrio cholerae | 0.5 - 1 | Moderate |

Clinical Efficacy

This compound has been clinically evaluated for its effectiveness in treating respiratory tract infections, urinary tract infections, and skin infections caused by susceptible organisms. A cohort study involving patients treated with this compound pivoxil reported a high success rate in eradicating infections, with a notable reduction in symptoms within the first week of treatment .

Case Study: this compound-Induced Occupational Asthma

A noteworthy case study documented a patient who developed occupational asthma due to exposure to this compound powder. The patient exhibited significant bronchoconstriction upon inhalation challenge tests with house dust mites, indicating a potential sensitization linked to this compound exposure . This underscores the importance of monitoring for allergic reactions in patients receiving this compound.

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported. The most common include gastrointestinal disturbances, allergic reactions, and potential impacts on liver function. A recent analysis highlighted that the incidence of carnitine deficiency was not significantly higher in children treated with this compound compared to those receiving other antibiotics .

Comparative Analysis

The following table compares this compound with other cephalosporins regarding their biological activity:

| Antibiotic | Spectrum | MIC Range (µg/mL) | Common Indications |

|---|---|---|---|

| This compound | Broad-spectrum | 0.25 - 4 | Respiratory and urinary infections |

| Ceftriaxone | Broad-spectrum | 0.5 - 16 | Meningitis, pneumonia |

| Cefotaxime | Broad-spectrum | 0.5 - 8 | Sepsis, skin infections |

| Ceftazidime | Broad-spectrum | 1 - 32 | Pseudomonas infections |

Eigenschaften

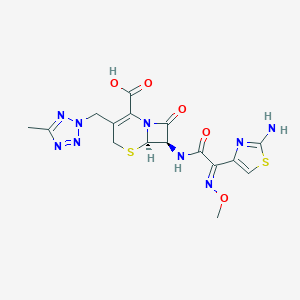

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9-/t10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPUSVIQHBDITA-RKYNPMAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82547-58-8 | |

| Record name | Cefteram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefteram [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTERAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74CQ4Q3N63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefteram exert its antibacterial activity?

A: this compound, the active metabolite of this compound pivoxil, is a beta-lactam antibiotic. Like other beta-lactams, it targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [] By binding to these PBPs, this compound disrupts the cross-linking of peptidoglycans, leading to bacterial cell death.

Q2: What is the chemical structure of this compound?

A: this compound is a cephalosporin antibiotic with a 7-aminothiazolyl group. Its chemical structure includes a beta-lactam ring attached to a dihydrothiazine ring. A key structural feature is the 3-(1,2,3-triazol-1-yl)methyl group at position 3 of the cephem nucleus. []

Q3: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C18H17N9O5S2, and its molecular weight is 487.5 g/mol. []

Q4: Are there any specific structural features of this compound that contribute to its stability against beta-lactamases?

A: Yes, the presence of the 7-aminothiazolyl group and the 3-(1,2,3-triazol-1-yl)methyl substituent in this compound's structure contribute to its enhanced stability against hydrolysis by various beta-lactamases. [, ]

Q5: What is this compound pivoxil, and how is it related to this compound?

A: this compound pivoxil is a prodrug of this compound. It is an ester that is hydrolyzed in the body to release the active this compound. [, , ] This prodrug strategy is employed to improve the oral bioavailability of this compound.

Q6: How is this compound pivoxil absorbed and metabolized in the body?

A: Following oral administration, this compound pivoxil is absorbed from the gastrointestinal tract and rapidly hydrolyzed to this compound by esterases in the intestinal wall and other tissues. [, ] Food intake can influence the bioavailability of this compound pivoxil. [, ]

Q7: How is this compound excreted?

A: this compound is primarily excreted unchanged in the urine. [, ] The urinary recovery rate of this compound can be influenced by factors such as food intake and co-administration of certain drugs. [, , ]

Q8: Are there known mechanisms of bacterial resistance to this compound?

A: While this compound shows good stability against many beta-lactamases, resistance can still develop. Mechanisms of resistance may include modification of target PBPs, reduced permeability of bacterial cell walls, and efflux pumps that remove the antibiotic from the bacterial cell. [, , ]

Q9: Is there cross-resistance between this compound and other beta-lactam antibiotics?

A: Cross-resistance between this compound and other beta-lactams is possible, particularly if the resistance mechanism involves modification of common target PBPs or efflux pumps that can transport multiple beta-lactam antibiotics. [, ]

Q10: Has the efficacy of this compound been evaluated in clinical trials?

A: Yes, clinical trials have been conducted to assess the efficacy and safety of this compound in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , , , ] Results from these trials indicate that this compound is generally effective and well-tolerated for these indications.

Q11: What analytical methods are commonly used to determine this compound concentrations in biological fluids?

A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in biological matrices such as plasma and serum. [, , , ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this compound analysis. []

Q12: How is the quality of this compound pivoxil drug products ensured?

A: Quality control measures for this compound pivoxil tablets and other formulations typically involve assessing parameters such as content uniformity, dissolution rate, and the presence of related substances or impurities. [, , ] HPLC plays a crucial role in these quality control assessments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.